Bienvenue dans la boutique en ligne BenchChem!

SMases D inhibitor-5

SMase D inhibition kinetics uncompetitive inhibitor Ki determination

SMases D inhibitor-5 (designated Compound is a synthetic, small-molecule benzene sulphonate compound with the IUPAC name 4-bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide, molecular formula C₁₆H₁₄BrN₃O₂S, and molecular weight 392.27 g/mol. It was identified via virtual docking-based screening against the crystal structure of sphingomyelinase D (SMase D) from Loxosceles laeta spider venom and functions as a potent, uncompetitive inhibitor of the SMase D toxin, which is the principal toxic component responsible for dermonecrosis, haemolysis, and systemic pathology in loxoscelism (brown recluse spider envenomation).

Molecular Formula C16H14BrN3O2S
Molecular Weight 392.271
Cat. No. B1193501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMases D inhibitor-5
SynonymsSMases D inhibitor-5;  SMases D inhibitor 5;  SMases D inhibitor5; 
Molecular FormulaC16H14BrN3O2S
Molecular Weight392.271
Structural Identifiers
SMILESO=S(C1=CC=C(Br)C=C1)(N/N=C/C2=C(C)NC3=C2C=CC=C3)=O
InChIInChI=1S/C16H14BrN3O2S/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-20-23(21,22)13-8-6-12(17)7-9-13/h2-10,19-20H,1H3/b18-10+
InChIKeyMPWPGPNTHCVRPE-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SMases D Inhibitor-5 – Potent Loxosceles Spider Sphingomyelinase D Inhibitor for Loxoscelism Research


SMases D inhibitor-5 (designated Compound 5) is a synthetic, small-molecule benzene sulphonate compound with the IUPAC name 4-bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide, molecular formula C₁₆H₁₄BrN₃O₂S, and molecular weight 392.27 g/mol [1]. It was identified via virtual docking-based screening against the crystal structure of sphingomyelinase D (SMase D) from Loxosceles laeta spider venom and functions as a potent, uncompetitive inhibitor of the SMase D toxin, which is the principal toxic component responsible for dermonecrosis, haemolysis, and systemic pathology in loxoscelism (brown recluse spider envenomation) [1]. The compound is protected under international patent WO2015081407A1 / US9833444B2 for use in inhibiting SMase D toxic activity [2].

Why SMases D Inhibitor-5 Cannot Be Simply Replaced by In-Class Analogs Compound 1 or Compound 6


The three benzene sulphonate compounds identified in the primary screen—Compounds 1, 5, and 6—share a common target but exhibit mechanistically and functionally distinct inhibition profiles that preclude direct interchangeability for experimental or therapeutic applications. Compound 1 is a mixed-type inhibitor (Ki = 0.54 µM) that fails to reduce SMase D binding to keratinocytes and shows no significant in vivo dermonecrosis protection [1]. Compound 6 is an uncompetitive inhibitor like Compound 5, but its weaker potency (Ki = 0.59 µM), only partial prevention of glycophorin C cleavage, and lower in vivo efficacy (40% vs. 60% lesion reduction) mean that substituting Compound 6 for Compound 5 will yield quantitatively inferior outcomes in both biochemical and animal model assays [1]. The choice among these three compounds is therefore not interchangeable without compromising specific experimental endpoints [1].

Head-to-Head Quantitative Differentiation of SMases D Inhibitor-5 vs. Closest Analogs


Enzymatic Inhibition Potency and Mechanism: Compound 5 is the Most Potent Uncompetitive SMase D Inhibitor

In a direct head-to-head comparison under identical experimental conditions, SMases D inhibitor-5 (Compound 5) exhibited the lowest inhibition constant among the three benzene sulphonate compounds. Determined via fluorimetric assay using recombinant SMase D from L. laeta with sphingomyelin substrate (0.058–0.23 µM), the Ki values were 0.49 ± 0.10 µM for Compound 5, 0.54 ± 0.13 µM for Compound 1, and 0.59 ± 0.23 µM for Compound 6 [1]. Lineweaver-Burk analysis further revealed that Compound 5 acts as an uncompetitive inhibitor, binding exclusively to the enzyme-substrate complex, whereas Compound 1 is a mixed-type inhibitor that can bind both free enzyme and enzyme-substrate complex [1]. This mechanistic distinction matters because uncompetitive inhibition becomes more effective at higher substrate concentrations—precisely the condition encountered at venom injection sites where local SMase D substrate is abundant [1].

SMase D inhibition kinetics uncompetitive inhibitor Ki determination

Whole Venom Inhibitory Activity: Compound 5 is the Most Active Against Native SMase D in Complex Venom

When tested against the SMase D activity present in crude whole L. laeta venom (10 µg), Compound 5 was identified as the most active inhibitor among the three candidates [1]. This is a critical differentiator because inhibition of purified recombinant enzyme does not guarantee equivalent activity against native SMase D isoforms present in whole venom, which contains multiple SMase D variants and other venom components that may interfere with inhibitor binding [1]. The superior performance of Compound 5 in the whole venom context demonstrates greater robustness against the biochemical complexity of actual envenomation [1].

whole venom inhibition native toxin neutralization Loxosceles laeta venom

Erythrocyte Protection: Compound 5 is the Most Efficient Inhibitor of SMase D Binding and Completely Prevents Glycophorin C Cleavage

In flow cytometry assays using human erythrocytes (1.5% suspension) incubated with L. laeta venom (2.5 µg) in the presence or absence of inhibitors (20 µg), Compound 5 was identified as the most efficient inhibitor of SMase D binding to erythrocyte membranes [1]. Furthermore, analysis of glycophorin C (GPC) surface expression revealed that Compounds 1 and 5 completely prevented venom-induced GPC cleavage from the erythrocyte surface, whereas Compound 6 provided only partial inhibition of GPC shedding [1]. GPC cleavage is a critical step in the complement-dependent haemolysis pathway triggered by Loxosceles venom; complete prevention of this event is essential for full protection against haemolysis in experimental models [1].

complement-dependent haemolysis glycophorin C shedding erythrocyte protection

Keratinocyte Protection: Compound 5 Reduces SMase D Binding and Venom-Induced Cell Death in Human Keratinocytes

Human keratinocytes (HaCaT cells) are a physiologically relevant target in loxoscelism, as SMase D binding to these skin cells triggers cell death and contributes to dermonecrotic lesion formation. In assays where HaCaT cells were treated with L. laeta venom in the presence or absence of inhibitors (5 µg, 72 h), Compounds 5 and 6 significantly reduced SMase D binding to keratinocyte membranes, whereas Compound 1 did not [1]. All three compounds partially prevented venom-induced keratinocyte cell death [1]. Additionally, all three compounds reduced the venom-induced release of MMP-2 and MMP-9 in keratinocyte culture supernatants to basal or near-basal levels [1]. The key differentiator for Compound 5 is that it uniquely combines complete glycophorin C protection on erythrocytes with significant keratinocyte binding reduction—a dual protective profile not matched by either Compound 1 (which fails keratinocyte binding reduction) or Compound 6 (which fails complete GPC protection) [1].

keratinocyte protection dermonecrosis model HaCaT cell death

In Vivo Dermonecrosis Reduction: Compound 5 Achieves 60% Lesion Reduction vs. 40% for Compound 6 and No Significant Effect for Compound 1

In the most clinically relevant endpoint of the study, intradermal injection of L. laeta venom (5 µg/200 µL) together with inhibitor (1 µg) into albino New Zealand rabbits (n = 12 per group) demonstrated that Compound 5 reduced dermonecrotic lesion development by 60% at 24–72 h post-inoculation, compared to venom alone [1]. Compound 6 achieved a 40% reduction, while Compound 1 showed no significant effect on lesion development [1]. Dose-response analysis for Compound 5 (0.5, 1.0, and 1.5 µg) confirmed inhibition at all tested concentrations at 24, 48, and 72 h, though no statistical difference between doses was observed—indicating even the lowest dose (0.5 µg) was efficacious [1]. Histopathological analysis corroborated these findings: Compound 5-treated skin showed significantly reduced haemorrhagic areas, diminished cellular infiltrate, reduced collagen disorganisation, and intact adjacent muscle layer, whereas Compound 1-treated skin exhibited persistent haemorrhage, cell infiltration, collagen disorganisation, and muscle layer injury indistinguishable from venom-only controls [1]. This 20-percentage-point advantage over Compound 6, and the categorical superiority over Compound 1, constitute the strongest single differentiator for procurement decisions targeting in vivo loxoscelism research [1].

in vivo loxoscelism model dermonecrotic lesion rabbit envenomation model

Optimal Research and Industrial Application Scenarios for SMases D Inhibitor-5


In Vivo Preclinical Studies of Dermonecrosis in Loxoscelism

SMases D inhibitor-5 is the only compound in its class with validated in vivo efficacy in a rabbit dermonecrosis model, reducing lesion area by 60% at doses as low as 0.5 µg. Researchers conducting animal model studies of Loxosceles envenomation should prioritize Compound 5 over Compounds 1 and 6, as only Compound 5 provides statistically significant and histopathologically confirmed protection across all endpoints [1].

Complement-Dependent Haemolysis Pathway Dissection

For studies investigating the role of glycophorin C shedding and complement activation in SMase D-mediated haemolysis, Compound 5 uniquely combines maximal inhibition of SMase D binding to human erythrocytes with complete prevention of GPC cleavage. Compound 6, despite sharing the uncompetitive mechanism, offers only partial GPC protection, introducing experimental variability that compromises endpoint clarity [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Scaffold Development

Compound 5 (4-bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide) serves as the most promising scaffold for rational design of next-generation SMase D inhibitors, as explicitly stated by the authors of the primary study. Its uncompetitive mechanism, distinct molecular docking pose adjacent to the substrate-binding pocket, and superior in vivo efficacy make it the preferred starting point for medicinal chemistry optimization programs targeting loxoscelism therapeutics [1][2].

Whole Venom Neutralization Screening and Antivenom Adjunct Research

Given its demonstrated superiority as the most active compound against native SMase D in crude whole L. laeta venom, Compound 5 is the optimal positive control for screening campaigns seeking novel SMase D inhibitors or for evaluating antivenom efficacy in combination with small-molecule adjuncts. Its robust activity in the biochemically complex whole venom milieu provides the most stringent benchmark for new inhibitor candidates [1].

Quote Request

Request a Quote for SMases D inhibitor-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.